(5-(Azetidin-2-yl)furan-2-yl)methanol
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Overview
Description
(5-(Azetidin-2-yl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with an azetidine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azetidin-2-yl)furan-2-yl)methanol typically involves the formation of the furan ring followed by the introduction of the azetidine and methanol groups. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by the addition of the azetidine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5-(Azetidin-2-yl)furan-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The azetidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted furan and azetidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(5-(Azetidin-2-yl)furan-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-(Azetidin-2-yl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(Azetidin-2-yl)furan-2-yl)methanol include:
- (5-(Pyrrolidin-2-yl)furan-2-yl)methanol
- (5-(Piperidin-2-yl)furan-2-yl)methanol
- (5-(Morpholin-2-yl)furan-2-yl)methanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the azetidine ring, which imparts unique steric and electronic properties. This can lead to different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
[5-(azetidin-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-2-8(11-6)7-3-4-9-7/h1-2,7,9-10H,3-5H2 |
InChI Key |
WHKNKGIDZIYOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(O2)CO |
Origin of Product |
United States |
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